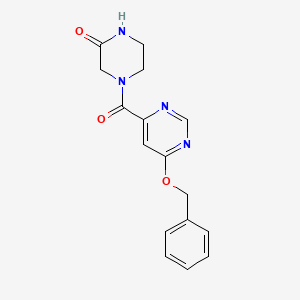

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-phenylmethoxypyrimidine-4-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-14-9-20(7-6-17-14)16(22)13-8-15(19-11-18-13)23-10-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYPHCLCDJGMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable leaving group.

Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and dihaloalkanes.

Coupling of the Pyrimidine and Piperazine Rings: The final step involves coupling the pyrimidine and piperazine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

Reduction: Carbonyl group reduction yields alcohols or amines.

Substitution: Substitution reactions yield various substituted pyrimidine derivatives.

Scientific Research Applications

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Observations :

- The target compound has a lower molecular weight than rogaratinib , likely due to the absence of the bulky benzothiophene and triazine moieties.

- Compared to 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine , the target’s benzyloxy and carbonyl groups increase polarity but reduce solubility due to aromatic stacking.

Structure-Activity Relationship (SAR) Insights

- Benzyloxy Position : The 6-position on pyrimidine (target) vs. pyridine (Preparation 8BF) may influence steric and electronic interactions with biological targets.

- Piperazinone vs. Piperazine: The ketone in piperazin-2-one (target) enhances hydrogen-bond acceptor capacity compared to non-ketone analogs (e.g., ) .

- Carbonyl Linker : The carbonyl bridge in the target compound may stabilize a bioactive conformation, unlike direct linkages in benzylpiperazine derivatives.

Biological Activity

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a piperazine ring fused with a pyrimidine moiety, making it a subject of interest in drug design and development.

Chemical Structure and Synthesis

The molecular structure of this compound includes a benzyloxy group attached to a pyrimidine carbonyl, linked to a piperazine ring. The synthesis typically involves several steps including:

- Formation of the Pyrimidine Ring : Cyclization of amidines and β-diketones.

- Introduction of the Benzyloxy Group : Nucleophilic substitution using benzyl alcohol.

- Formation of the Piperazine Ring : Cyclization reactions with diamines.

- Coupling : Amide bond formation between the pyrimidine and piperazine rings using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor by binding to active sites or modulate receptor functions as either an agonist or antagonist, depending on the biological context.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives containing similar structural features have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds indicate potent activity, suggesting that this compound could be developed further for therapeutic applications in oncology .

Antimicrobial Properties

Research indicates that compounds with similar pyrimidine structures exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potential as lead compounds in developing new antibacterial agents .

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Studies have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders, thus enhancing cholinergic transmission .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 4-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Piperazine-pyrimidine derivative | Acetylcholinesterase inhibition | |

| N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide | Anti-tubercular activity | Antimicrobial |

The unique structural features of this compound contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.

Study on Anticancer Activity

A study evaluating the anticancer properties of pyrimidine derivatives found that those with electron-rich groups exhibited superior activity against various cancer cell lines. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy .

Investigation into Neuroprotective Effects

In another study focusing on neuroprotective agents, derivatives of piperazine were screened for their ability to inhibit AChE activity. Results showed that certain analogs significantly inhibited AChE, suggesting that this compound could provide therapeutic benefits in treating Alzheimer's disease .

Q & A

Q. Methodological Approach :

- Stepwise Coupling : Start with the synthesis of the pyrimidine core. Introduce the benzyloxy group at position 6 via nucleophilic substitution using benzyl alcohol under basic conditions (e.g., NaH/DMF) .

- Piperazin-2-one Coupling : Use a carbonyl linker (e.g., EDCI/HOBt) to conjugate the pyrimidine intermediate with a pre-synthesized piperazin-2-one scaffold. Protect the piperazinone’s secondary amine with a Boc group to avoid side reactions during coupling .

- Orthogonal Deprotection : Remove the Boc group selectively using TFA in DCM, followed by purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

What advanced spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and stereochemistry. Use single-crystal diffraction (e.g., Agilent Xcalibur with Cu Kα radiation) and refine data with SHELXL .

- Multinuclear NMR : Assign all protons (¹H NMR) and carbons (¹³C NMR) using 2D techniques (COSY, HSQC, HMBC). Key signals: benzyloxy protons (δ 4.6–5.1 ppm), piperazinone carbonyl (δ 165–170 ppm) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI-TOF, [M+H]⁺ calculated for C₁₇H₁₈N₄O₃: 326.1376) .

How can researchers systematically evaluate the structure-activity relationship (SAR) of analogs of this compound for bromodomain inhibition?

Q. Advanced Strategy :

- Fragment Replacement : Synthesize derivatives with variations at the benzyloxy group (e.g., halogenation, alkylation) and piperazinone substituents (e.g., methyl, ethyl).

- Biolayer Interferometry (BLI) : Measure binding affinity to BRD4 bromodomains. Compare IC₅₀ values; prioritize analogs with <100 nM affinity .

- Cellular Potency Assays : Test c-Myc suppression in leukemia cell lines (e.g., MV4-11) using qPCR. Correlate IC₅₀ with BLI data to validate target engagement .

What strategies are effective in improving the aqueous solubility of this compound for in vivo studies without compromising target binding?

Q. Methodology :

- Salt Formation : Screen counterions (e.g., HCl, sodium citrate) using pH-solubility profiling.

- Prodrug Design : Introduce phosphate esters at the benzyloxy group, which hydrolyze in vivo to the active form .

- Co-solvent Systems : Use vehicles like PEG-400/water (20:80) for intravenous administration, ensuring <5% hemolysis in erythrocyte assays .

How can conflicting data on the compound’s metabolic stability in liver microsomes be resolved?

Q. Analytical Workflow :

- Species-Specific Microsomes : Compare human vs. rodent CYP450 metabolism. Use LC-MS/MS to identify major metabolites (e.g., N-debenzylation, piperazinone oxidation) .

- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways.

- Structural Refinement : Introduce electron-withdrawing groups (e.g., CF₃) at metabolically labile sites to block oxidation .

What in vivo models are appropriate for assessing the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

Q. Advanced Models :

- Xenograft Studies : Use immunodeficient mice implanted with BRD4-dependent tumors (e.g., AML PDX models). Monitor tumor volume reduction and plasma exposure via LC-MS .

- CNS Penetration : For neurotargets, employ brain homogenate assays to calculate brain/plasma ratios. Optimize logP to <3.5 using AlogPS .

How can researchers identify and characterize polymorphic forms of this compound, and determine the thermodynamically stable form?

Q. Crystallization Workflow :

- High-Throughput Screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to generate polymorphs.

- DSC/TGA : Analyze melting points and decomposition profiles. The stable form typically exhibits the highest melting enthalpy .

- Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; assess hygroscopicity and phase transitions via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.